molecular formula C11H15Cl2NO B13300230 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol

4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol

Katalognummer: B13300230
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: DFLKATVFOBEWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol is an organic compound characterized by the presence of an amino group, a methylbutyl chain, and two chlorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol and 1-amino-3-methylbutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The process may involve multiple steps, including nucleophilic substitution and amination reactions, to introduce the amino group and the methylbutyl chain onto the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous reactors.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Amino-3-methylbutyl)phenol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    2,6-Dichlorophenol: Lacks the amino and methylbutyl groups, leading to different biological and chemical activities.

    4-(1-Amino-3-methylbutyl)-2-chlorophenol: Contains only one chlorine atom, which may affect its reactivity and applications.

Uniqueness

4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol is unique due to the presence of both the amino group and the dichlorophenol moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H15Cl2NO

Molekulargewicht

248.15 g/mol

IUPAC-Name

4-(1-amino-3-methylbutyl)-2,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,10,15H,3,14H2,1-2H3

InChI-Schlüssel

DFLKATVFOBEWDM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.